1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate
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Overview
Description
OPC-14523 mesylate: is an antidepressant drug developed by Otsuka America Pharmaceutical. It is known for its high affinity for sigma and 5-hydroxytryptamine 1A receptors, which contribute to its antidepressant-like effects . The compound is primarily investigated for its potential use in treating depression, bulimia, and obsessive-compulsive disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OPC-14523 mesylate involves several steps, starting with the formation of the core structure, which includes a phenylpiperazine skeleton. The synthetic route typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting a suitable amine with a dihaloalkane.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Tetrahydroquinoline Core: This step involves cyclization reactions to form the tetrahydroquinoline core.
Introduction of the Methoxy Group: The methoxy group is added through an etherification reaction.
Formation of the Mesylate Salt: The final step involves the reaction of the compound with methanesulfonic acid to form the mesylate salt.
Industrial Production Methods: The industrial production of OPC-14523 mesylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: OPC-14523 mesylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group in the tetrahydroquinoline core, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides and aryl halides are used under basic conditions.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of OPC-14523 mesylate .
Scientific Research Applications
Chemistry: In chemistry, OPC-14523 mesylate is used as a reference compound for studying the interactions of sigma and 5-hydroxytryptamine 1A receptors. It is also used in the development of new synthetic methodologies for similar compounds .
Biology: In biological research, OPC-14523 mesylate is used to study the effects of sigma and 5-hydroxytryptamine 1A receptor modulation on neurotransmission and neuronal activity. It is also used in animal models to investigate its antidepressant-like effects .
Medicine: In medicine, OPC-14523 mesylate is primarily investigated for its potential use in treating depression, bulimia, and obsessive-compulsive disorders. It is also studied for its potential to enhance the efficacy of other antidepressant agents .
Industry: In the pharmaceutical industry, OPC-14523 mesylate is used in the development of new antidepressant drugs. It is also used in the formulation of pharmaceutical compositions containing sigma receptor ligands and serotonin reuptake inhibitors .
Mechanism of Action
OPC-14523 mesylate exerts its effects primarily through the modulation of sigma and 5-hydroxytryptamine 1A receptors. It acts as a serotonin reuptake inhibitor, increasing the levels of serotonin in the synaptic cleft and enhancing neurotransmission. The compound also interacts with sigma receptors, which are involved in the regulation of mood and cognition . The combined modulation of these receptors contributes to its antidepressant-like effects .
Comparison with Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor used to treat depression and anxiety disorders.
Sertraline: Another selective serotonin reuptake inhibitor used for similar indications.
Paroxetine: A selective serotonin reuptake inhibitor with a similar mechanism of action.
Uniqueness: OPC-14523 mesylate is unique in its combined modulation of sigma and 5-hydroxytryptamine 1A receptors, which distinguishes it from other selective serotonin reuptake inhibitors. This dual mechanism of action may contribute to its enhanced efficacy in treating refractory depression and other mood disorders .
Properties
CAS No. |
260369-93-5 |
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Molecular Formula |
C24H32ClN3O5S |
Molecular Weight |
510.0 g/mol |
IUPAC Name |
1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one;methanesulfonic acid |
InChI |
InChI=1S/C23H28ClN3O2.CH4O3S/c1-29-22-8-3-7-21-20(22)9-10-23(28)27(21)12-4-11-25-13-15-26(16-14-25)19-6-2-5-18(24)17-19;1-5(2,3)4/h2-3,5-8,17H,4,9-16H2,1H3;1H3,(H,2,3,4) |
InChI Key |
LAYQZXHSBQXCFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC(=O)N2CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.CS(=O)(=O)O |
Origin of Product |
United States |
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